molecular formula C11H9ClF2O B8359486 2-Chloro-1,1-difluoro-3-(p-methoxyphenyl)-2-cyclobutene

2-Chloro-1,1-difluoro-3-(p-methoxyphenyl)-2-cyclobutene

Cat. No.: B8359486
M. Wt: 230.64 g/mol
InChI Key: ZKTHZXMFJVFRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1,1-difluoro-3-(p-methoxyphenyl)-2-cyclobutene is a useful research compound. Its molecular formula is C11H9ClF2O and its molecular weight is 230.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9ClF2O

Molecular Weight

230.64 g/mol

IUPAC Name

1-(2-chloro-3,3-difluorocyclobuten-1-yl)-4-methoxybenzene

InChI

InChI=1S/C11H9ClF2O/c1-15-8-4-2-7(3-5-8)9-6-11(13,14)10(9)12/h2-5H,6H2,1H3

InChI Key

ZKTHZXMFJVFRKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(C2)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3.2 g. (0.049 mole) of 85% potassium hydroxide in 60 ml. of absolute ethanol there is added 10.7 g. (0.04 mole) of 2,2-dichloro-1,1-difluoro-3-(p-methoxyphenyl)cyclobutane. The mixture is heated at reflux for 1 hr. and then cooled to room temperature. Precipitated potassium chloride is removed by filtration and the filtrate concentrated to about 20 ml. About 70 ml. of water is added and the mixture is extracted with three 50 ml. portions of ether. The extract is washed (water 70 ml.), dried and the solvent distilled. The residual material constitutes a 96% yield of desired intermediate suitable for use in the next step. A small sample was distilled for analysis, b.p. 67° C. (0.02 mm) ND27 1.5597.
Quantity
0.049 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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